molecular formula C19H20BrClN2 B13730396 3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride CAS No. 19134-01-1

3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride

Cat. No.: B13730396
CAS No.: 19134-01-1
M. Wt: 391.7 g/mol
InChI Key: RJIHKIJHSOQCSG-UHFFFAOYSA-N
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Description

3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound has garnered interest due to its potential neuroleptic and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Bromination: The indole core is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Pyrrolidine Substitution: The brominated indole is then reacted with 1-benzyl-2-pyrrolidine to introduce the pyrrolidinyl group at the 3-position. This step may require the use of a base such as sodium hydride (NaH) to facilitate the substitution reaction.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom at the 5-position can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding indole-5-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential neuroleptic and pharmacological properties.

    Medicine: Investigated for its potential use in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride is not fully understood. it is believed to interact with neurotransmitter receptors in the brain, potentially modulating dopamine and serotonin pathways. This interaction may contribute to its neuroleptic effects.

Comparison with Similar Compounds

Similar Compounds

    Metoclopramide: A substituted benzamide used clinically as a stimulant of upper gastrointestinal motility and as an antiemetic.

    Haloperidol: A typical antipsychotic used in the treatment of schizophrenia and other psychotic disorders.

    Sulpiride: An antipsychotic drug used mainly in the treatment of schizophrenia.

Uniqueness

3-(1-Benzyl-2-pyrrolidinyl)-5-bromoindole hydrochloride is unique due to its specific substitution pattern on the indole core, which may confer distinct pharmacological properties compared to other similar compounds. Its potential neuroleptic activity and interaction with neurotransmitter receptors make it a compound of interest in medicinal chemistry.

Properties

CAS No.

19134-01-1

Molecular Formula

C19H20BrClN2

Molecular Weight

391.7 g/mol

IUPAC Name

3-(1-benzylpyrrolidin-1-ium-2-yl)-5-bromo-1H-indole;chloride

InChI

InChI=1S/C19H19BrN2.ClH/c20-15-8-9-18-16(11-15)17(12-21-18)19-7-4-10-22(19)13-14-5-2-1-3-6-14;/h1-3,5-6,8-9,11-12,19,21H,4,7,10,13H2;1H

InChI Key

RJIHKIJHSOQCSG-UHFFFAOYSA-N

Canonical SMILES

C1CC([NH+](C1)CC2=CC=CC=C2)C3=CNC4=C3C=C(C=C4)Br.[Cl-]

Origin of Product

United States

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